2,2,3,4,4,4-Hexafluorobutyl methacrylate is a fluorinated methacrylate monomer characterized by the chemical formula and a molecular weight of . This compound is notable for its unique properties derived from the presence of fluorine atoms, which impart exceptional chemical resistance and stability. It is primarily utilized in the synthesis of specialized polymers and materials for various scientific and industrial applications.
2,2,3,4,4,4-Hexafluorobutyl methacrylate is classified as a methacrylate ester. It falls under the category of fluorinated compounds due to its high fluorine content, which significantly alters its physical and chemical properties compared to non-fluorinated analogs.
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl methacrylate can be achieved through a gas-phase fluorination reaction. This method typically involves the following steps:
In industrial settings, large-scale reactors are employed to ensure efficient production while maintaining safety protocols due to the corrosive nature of hydrogen fluoride.
The process may also involve stabilization with hydroquinone or other inhibitors to prevent unwanted polymerization during handling and storage .
2,2,3,4,4,4-Hexafluorobutyl methacrylate participates in several key chemical reactions:
The mechanism of action for 2,2,3,4,4,4-Hexafluorobutyl methacrylate primarily involves its incorporation into (meth)acrylate resin structures during polymerization processes.
Relevant data indicates that the incorporation of fluorinated groups significantly enhances the thermal stability and chemical resistance compared to non-fluorinated counterparts .
2,2,3,4,4,4-Hexafluorobutyl methacrylate has diverse applications in various fields:
This compound's unique properties make it an essential component in advanced material science research and development efforts.
Atom Transfer Radical Polymerization (ATRP) is a premier technique for synthesizing well-defined poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) (PHFBMA) with controlled molecular weights, low polydispersity (Đ = 1.15–1.30), and preserved chain-end functionality. This controlled radical polymerization leverages copper(I) halide catalysts (e.g., CuBr/CuCl) complexed with nitrogen-based ligands—typically N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA)—to establish a dynamic equilibrium between active radicals and dormant species. The initiation system commonly employs ethyl 2-bromoisobutyrate (EBiB), facilitating precise chain growth [2] [5].
HFBMA’s hexafluorobutyl group introduces significant steric bulk and electron-withdrawing effects, which moderately reduce polymerization rates compared to non-fluorinated methacrylates. Nevertheless, kinetic studies confirm first-order behavior, indicating consistent radical concentration and negligible chain termination. Reactions proceed optimally at 60–90°C in anhydrous solvents like anisole or 1,4-dioxane, with monomer concentrations ≤30% v/v to prevent viscosity-induced deactivation [2] [5]. Critical protocol considerations include:
Table 1: Representative ATRP Parameters for HFBMA Homopolymerization
Initiator | Catalyst/Ligand | Temp (°C) | Time (h) | Conv. (%) | Mn,theo | Mn,GPC | Đ |
---|---|---|---|---|---|---|---|
Ethyl 2-bromoisobutyrate | CuBr/PMDETA | 70 | 8 | 85 | 21,300 | 23,100 | 1.18 |
HFBMA-Br* | CuCl/PMDETA | 60 | 12 | 92 | 18,500 | 20,200 | 1.22 |
*Macroinitiator from HFBMA hydrobromidation [5].
Sequential ATRP enables the synthesis of amphiphilic or functional block copolymers by leveraging PHFBMA as a macroinitiator. This approach capitalizes on the ω-bromine chain ends of PHFBMA to initiate a second monomer, such as glycidyl methacrylate (GMA), forming architecturally precise PHFBMA-b-PGMA diblock copolymers. The synthesis involves:
This strategy achieves high chain-end fidelity, evidenced by quantitative GMA incorporation (>95%) and narrow molecular weight distributions (Đ < 1.25). The resulting copolymers exhibit microphase separation, driven by the hydrophobic PHFBMA and hydrophilic PGMA segments. After epoxy ring-opening (e.g., with HBr or carboxylic acids), PGMA blocks generate diol groups, enhancing amphiphilicity. Such structures self-assemble into micelles in selective solvents, with PHFBMA cores and PGMA coronas—confirmed by transmission electron microscopy (TEM) [2].
Applications leverage the fluorinated blocks’ surface segregation:
Table 2: Properties of HFBMA-Based Block Copolymers
Copolymer | Mn (kDa) | HFBMA:GMA Ratio | Contact Angle (°) | Application |
---|---|---|---|---|
PHFBMA₁₀₀-b-PGMA₁₀ | 28.4 | 90:10 | 152 ± 2 | Textile water repellency |
PHFBMA₅₀-b-PGMA₃₀ | 19.8 | 65:35 | 142 ± 3 | Antifouling coatings |
HFBMA’s methacrylic unsaturation renders it susceptible to spontaneous radical polymerization during storage or transport. To mitigate this, inhibitors—primarily monomethyl ether hydroquinone (MEHQ)—are added at 100–250 ppm concentrations. MEHQ functions as a radical scavenger, donating hydrogen atoms to propagating radicals, forming resonance-stabilized quinones that terminate chain reactions [1] [7].
Purification Protocols:
Table 3: Stabilizer Specifications in Commercial HFBMA
Supplier | Purity (%) | Stabilizer | Concentration (ppm) | Storage Temp. |
---|---|---|---|---|
Sigma-Aldrich | ≥98 | MEHQ | 100–250 | 2–8°C |
TCI America | >98.0 | MEHQ | 100–250 | 2–8°C |
Alfa Chemistry | ≥95 | MEHQ | Not specified | 2–8°C |
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